Trihexyltetradecylphosphonium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Hydrophobicity: TTPC is a hydrophobic ionic liquid, meaning it repels water. This property makes it useful for applications involving non-aqueous systems.

- High thermal stability: TTPC exhibits high thermal stability, meaning it can withstand high temperatures without decomposing. This makes it suitable for high-temperature reactions and processes.

- Solubility in carbon dioxide: TTPC is soluble in carbon dioxide (CO2), a non-toxic and readily available gas. This property allows for the development of CO2-based extraction processes for various materials.

Here are some specific research applications of TTPC:

- Electrochemical applications: TTPC has been used as an ionic liquid electrolyte in electrochemical devices such as fuel cells and batteries. Its high ionic conductivity and thermal stability make it a promising candidate for these applications.

- Extraction processes: Due to its CO2 solubility and tunable properties, TTPC is being explored for extracting valuable materials from various sources, such as biofuels, rare earth elements, and pharmaceuticals.

- Material synthesis: TTPC can be used as a reaction medium or catalyst for the synthesis of various materials, including nanoparticles, polymers, and catalysts.

Trihexyltetradecylphosphonium chloride is a hydrophobic ionic liquid characterized by its unique chemical structure, consisting of a tetradecyl chain and three hexyl groups attached to a phosphonium ion. Its molecular formula is C32H68ClP, with a molecular weight of 519.31 g/mol. This compound is notable for its low melting point (below room temperature), high viscosity (around 1824 cP at 25 °C), and density of approximately 0.88 g/cm³ at the same temperature . Trihexyltetradecylphosphonium chloride is soluble in various organic solvents, including chloroform and dichloromethane, but shows limited solubility in water .

The synthesis of trihexyltetradecylphosphonium chloride typically involves the reaction of trihexylphosphine with tetradecyl chloride. This reaction can be conducted under controlled conditions to ensure high purity and yield. Various methods have been reported, including solvent-free synthesis and reactions in organic solvents like dichloromethane . The process generally requires careful monitoring of temperature and reaction time to achieve optimal results.

Trihexyltetradecylphosphonium chloride has a wide range of applications:

- Electrochemistry: Used as a binder in carbon paste electrodes for detecting nitrite ions.

- Anion Sensing: Employed in colorimetric and ratiometric fluorescent sensing platforms to detect various anions with high selectivity.

- Environmental Monitoring: Useful in developing sensors for detecting pollutants in water sources.

- Solvent

Interaction studies involving trihexyltetradecylphosphonium chloride have highlighted its effectiveness as an ion-selective medium. For instance, research demonstrated that it could selectively discriminate between different anions when used with specific ionophores, enhancing its application in environmental sensing technologies . The compound's ability to form complexes with various ions makes it valuable for developing advanced sensing materials.

Several compounds share structural similarities with trihexyltetradecylphosphonium chloride. These include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Trihexylhexadecylphosphonium chloride | C37H78ClP | Longer alkyl chain enhances hydrophobicity |

| Tributylmethylphosphonium chloride | C13H30ClP | Shorter alkyl chains; more soluble in water |

| Tetrabutylammonium chloride | C16H36ClN | Quaternary ammonium salt; different cationic behavior |

| Octadecyltrimethylammonium chloride | C21H46ClN | Longer alkyl chain; used in surfactant applications |

Trihexyltetradecylphosphonium chloride stands out due to its specific combination of hydrophobicity and ionic properties, making it particularly suitable for applications requiring selective ion interactions and electrochemical sensing capabilities.

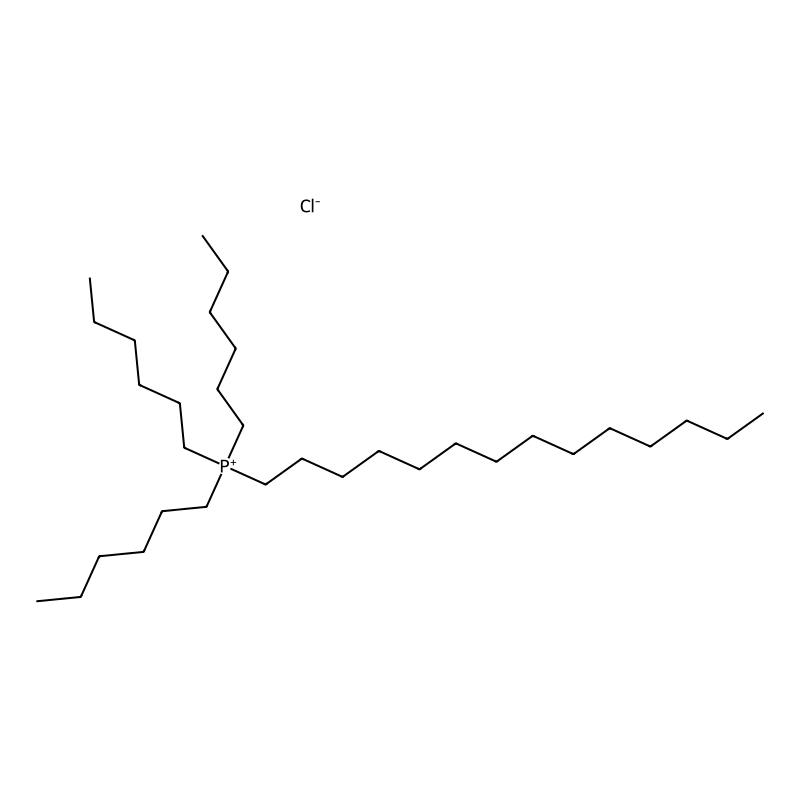

Molecular Structure and Formula (C32H68ClP)

Trihexyltetradecylphosphonium chloride represents a quaternary phosphonium salt with the molecular formula C32H68ClP [1] [2] [3]. The compound consists of a central phosphorus atom covalently bonded to four alkyl chains: three hexyl groups (C6H13) and one tetradecyl group (C14H29), forming the trihexyltetradecylphosphonium cation, which is paired with a chloride anion [4] [5]. The molecular weight of this ionic liquid is 519.31 grams per mole [1] [2] [6].

The phosphonium cation exhibits a tetrahedral geometry around the central phosphorus atom, with the four alkyl substituents arranged in a three-dimensional configuration [5] . The asymmetric nature of the cation, arising from the presence of both hexyl and tetradecyl chains, contributes to the compound's unique physicochemical properties [8] . The long alkyl chains provide significant hydrophobic character while the positively charged phosphorus center maintains ionic interactions with the chloride anion [4] [8].

Physical Properties

Density (0.895 g/mL at 20°C)

The density of trihexyltetradecylphosphonium chloride has been consistently reported as 0.895 grams per milliliter at 20°C [3] [4] [6]. Measurements at 25°C show a slightly lower density of 0.88 grams per cubic centimeter, reflecting the typical temperature dependence of density in ionic liquids [1] [5]. These density values are characteristic of phosphonium-based ionic liquids with long alkyl chains, where the extended hydrocarbon substituents reduce the overall density compared to shorter-chain analogues [9] [5].

The specific gravity of the compound is reported as 0.894, confirming its lower density relative to water [3] [4]. Pressure-volume-temperature studies have demonstrated that the density exhibits predictable variations with both temperature and pressure, following established equations of state for ionic liquids [9]. The refractive index of 1.4818 provides additional confirmation of the compound's optical density properties [3] [4].

Viscosity (824 mPa·s at 25°C)

The dynamic viscosity of trihexyltetradecylphosphonium chloride at 25°C is 824 milliPascal-seconds according to high-precision measurements [10]. However, viscosity values reported in the literature show some variation, with alternative measurements indicating 1824 centipoise at 25°C [1] and 1631 centipoise at 25°C [6]. These variations likely reflect differences in measurement techniques, sample purity, and experimental conditions.

The relatively high viscosity of this ionic liquid stems from the extensive intermolecular interactions between the long alkyl chains and the ionic associations between cations and anions [10] [11]. Temperature-dependent viscosity measurements reveal Arrhenius-type behavior, with viscosity decreasing exponentially as temperature increases [11] [12]. The kinematic viscosity at 25°C is reported as 2073 square millimeters per second [13].

Melting Point (-50°C) and Phase Behavior

Trihexyltetradecylphosphonium chloride exhibits a melting point of -50°C, classifying it as a room-temperature ionic liquid [10]. Some sources report the melting point as low as -70°C, with the glass transition temperature occurring at -70°C [4] [14] [5]. This low melting point results from the asymmetric cation structure and the presence of long, flexible alkyl chains that inhibit efficient crystal packing [10] [5].

The compound demonstrates complex phase behavior, particularly in mixtures with organic solvents and water [15] [16]. Phase equilibrium studies reveal the formation of stable three-phase systems when mixed with water and hydrocarbons, with the ionic liquid forming a distinct intermediate phase [15] [17]. The thermal stability of these phase boundaries remains relatively constant across moderate temperature variations [15] [17].

Crystallization kinetics studies on related phosphonium ionic liquids indicate that the length of alkyl chains significantly affects the crystallization tendency [18] [19]. The compound shows typical glass-forming behavior characteristic of ionic liquids, with the glass transition occurring well below room temperature [20] [5].

Electrical Conductivity and Electrochemical Window

The electrical conductivity of trihexyltetradecylphosphonium chloride at 25°C is 4.63 milliSiemens per centimeter [1] [4] [6]. This moderate conductivity reflects the ionic nature of the compound while being influenced by the high viscosity that limits ion mobility [1] [20]. Broadband dielectric spectroscopy studies have revealed that conductivity relaxation follows the Random Barrier Model, with temperature dependence described by the Vogel-Fulcher-Tammann equation [20].

The electrochemical stability window of the compound spans 3.8 volts, with an anodic limit of +1.4 volts and a cathodic limit of -2.4 volts versus a standard reference electrode [1] [4] [5]. This wide electrochemical window makes the compound suitable for electrochemical applications, including supercapacitor electrolytes [20]. Cyclic voltammetry studies have demonstrated excellent rate scalability up to 1000 cycles with a specific capacitance of 370 farads per gram [20].

Solubility Characteristics

Miscibility with Organic Solvents

Trihexyltetradecylphosphonium chloride demonstrates excellent miscibility with a wide range of organic solvents due to its hydrophobic alkyl chains [10] [8] [5]. The compound is completely miscible with hexane, toluene, diethyl ether, and tetrahydrofuran [10] [5]. This extensive miscibility with nonpolar and moderately polar organic solvents reflects the dominant influence of the long alkyl substituents on the compound's solvation behavior [21].

Miscibility studies with alkanes reveal that solubility decreases with increasing alkane chain length, following predictable trends based on molecular interactions [21]. The compound shows complete miscibility with acetone, acetonitrile, and isopropanol, indicating compatibility with polar aprotic and protic solvents [10] [5]. Limited solubility is observed with dichloromethane, chloroform, and methanol, described as "slightly soluble" in these solvents [4] [22].

Hydrophobic Properties and Water Immiscibility

The compound exhibits pronounced hydrophobic characteristics and complete immiscibility with water [10] [8] [13]. This hydrophobic behavior arises from the extensive alkyl chain structure that creates a predominantly nonpolar molecular environment [8]. The presence of both hexyl and tetradecyl groups enhances solubility in organic solvents while providing significant hydrophobicity [8].

Water immiscibility studies demonstrate that trihexyltetradecylphosphonium chloride maintains distinct phase separation even under various temperature and pressure conditions [10] [13] [15]. The hydrolytic sensitivity is classified as level 4, indicating no reaction with water under neutral conditions [4] [6]. Phase behavior investigations reveal stable triphasic systems when the ionic liquid is combined with water and organic solvents, with clear phase boundaries maintained across temperature ranges [15] [16].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy of trihexyltetradecylphosphonium chloride provides detailed structural characterization of the compound [23]. Proton nuclear magnetic resonance spectra reveal distinct chemical shift patterns corresponding to the different alkyl chain environments within the phosphonium cation [23]. The methyl and methylene protons of the hexyl and tetradecyl chains exhibit characteristic downfield shifts that increase with temperature and decrease with water concentration in mixed systems [23].

The hydroxyl chemical shifts in water-ionic liquid mixtures demonstrate concentration-dependent behavior, with chemical shifts decreasing as water concentration increases [23]. Temperature-dependent studies show that the rate of chemical shift change with temperature decreases with increasing water concentration, indicating complex intermolecular interactions [23]. Quantum mechanical calculations support experimental observations of significant binding between phosphonium cations, chloride anions, and water molecules [23].

Fourier Transform Infrared Signature Peaks

Fourier transform infrared spectroscopy of trihexyltetradecylphosphonium chloride reveals characteristic absorption bands that provide structural identification [24] [25]. The spectrum exhibits strong carbon-hydrogen stretching vibrations in the region of 2800-3000 wavenumbers, corresponding to the extensive alkyl chain structure [24] [25]. Phosphorus-carbon bond vibrations appear in the lower frequency region, providing confirmation of the phosphonium cation structure [25] [26].

The infrared spectrum shows characteristic bands for asymmetric and symmetric carbon-hydrogen stretching modes of the methyl and methylene groups present in the hexyl and tetradecyl chains [25] [27]. The absence of oxygen-phosphorus stretching bands distinguishes this compound from phosphoryl derivatives [26]. Spectroscopic analysis reveals that the phosphonium cation structure influences the conformational behavior of associated anions through intermolecular interactions [25].

| Property | Value | Temperature (°C) | Source |

|---|---|---|---|

| Molecular Formula | C₃₂H₆₈ClP | - | [1] [2] [3] |

| Molecular Weight (g/mol) | 519.31 | - | [1] [2] [3] |

| Density (g/mL) | 0.895 | 20 | [3] [4] |

| Density (g/cm³) | 0.88 | 25 | [1] [5] |

| Viscosity (mPa·s) | 824 | 25 | [10] |

| Melting Point (°C) | -50 | - | [10] |

| Electrical Conductivity (mS/cm) | 4.63 | 25 | [1] [4] |

| Electrochemical Window (V) | 3.8 | 25 | [1] [4] |

| Refractive Index | 1.4818 | 20 | [3] [4] |

| Solvent | Miscibility | Property | Source |

|---|---|---|---|

| Water | Immiscible | Hydrophobic | [10] [13] [5] |

| Hexane | Miscible | Hydrophobic | [10] [5] |

| Toluene | Miscible | Hydrophobic | [10] [5] |

| Acetone | Miscible | Compatible | [5] |

| Dichloromethane | Slightly soluble | Limited compatibility | [4] [22] |

| Methanol | Slightly soluble | Limited compatibility | [4] [22] |

Reaction of Trihexylphosphine with 1-chlorotetradecane

The primary synthetic route for trihexyltetradecylphosphonium chloride involves the quaternization reaction between trihexylphosphine and 1-chlorotetradecane [2] [3]. This nucleophilic substitution reaction proceeds via an SN2 mechanism, where the tertiary phosphine acts as a nucleophile attacking the carbon atom bearing the chloride leaving group [4] [5].

The reaction mechanism involves the formation of a transition state where the phosphorus atom forms a bond with the alkyl carbon while the chloride ion simultaneously dissociates. The reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition [6] [7]. The quaternization proceeds according to the following stoichiometric equation:

P(C₆H₁₃)₃ + C₁₄H₂₉Cl → [(C₆H₁₃)₃P(C₁₄H₂₉)]⁺Cl⁻

The reaction kinetics are influenced by several factors including temperature, solvent polarity, and steric hindrance. Primary alkyl halides are preferred over secondary or tertiary halides due to their higher reactivity in SN2 reactions [4] [8]. The use of 1-chlorotetradecane specifically provides optimal balance between reactivity and the desired alkyl chain length for the final ionic liquid properties.

Reaction Parameters and Conditions

Temperature control represents a critical parameter in the synthesis of trihexyltetradecylphosphonium chloride. Optimal reaction temperatures typically range from 80 to 120°C, with most efficient conversion occurring between 100-110°C [9] [10]. Lower temperatures result in incomplete conversion and extended reaction times, while excessive temperatures can lead to decomposition of the phosphine starting material or formation of unwanted side products.

The reaction atmosphere must be maintained under inert conditions using nitrogen or argon gas to prevent oxidation of the phosphine reagent [11] [12]. Moisture must be rigorously excluded as water can interfere with the quaternization reaction and lead to hydrolysis of intermediate species. The reaction time varies from 12 to 24 hours depending on temperature and concentration, with higher temperatures allowing for shorter reaction periods [9].

Solvent selection plays a crucial role in reaction efficiency. While the reaction can proceed under neat conditions, the use of aprotic solvents such as toluene or dichloromethane often improves mixing and heat transfer [7] [13]. The choice of solvent affects both reaction rate and product purity, with polar aprotic solvents generally favoring the quaternization process.

The stoichiometric ratio of reactants significantly influences both yield and purity. A slight excess of 1-chlorotetradecane (1.02 to 1.1 equivalents relative to trihexylphosphine) is typically employed to ensure complete conversion of the expensive phosphine reagent [9]. However, excessive alkyl halide can complicate purification and reduce atom economy.

Purification Techniques

The purification of trihexyltetradecylphosphonium chloride requires specialized techniques due to its ionic nature and high molecular weight. Multiple purification methods are typically employed in sequence to achieve the desired purity levels exceeding 95% [14].

Washing procedures represent the initial purification step, involving sequential treatment with water to remove inorganic impurities, followed by organic solvents to eliminate unreacted starting materials [11]. The ionic nature of the product facilitates separation from neutral organic impurities through selective dissolution in polar solvents.

Recrystallization from ethanol or acetonitrile provides effective purification for solid phosphonium salts [15] [10]. However, trihexyltetradecylphosphonium chloride typically exists as a viscous liquid at room temperature, requiring alternative approaches or crystallization at reduced temperatures.

Liquid-liquid extraction using dichloromethane/water systems effectively separates the product from water-soluble impurities [11]. The distribution coefficient favors partitioning of the phosphonium salt into the organic phase while ionic impurities remain in the aqueous layer.

Column chromatography on silica gel using acetonitrile/water mobile phases provides high-resolution purification [15]. This technique is particularly effective for removing trace amounts of unreacted phosphine or alkyl halide, achieving purities exceeding 99%.

Vacuum drying at elevated temperatures (60-80°C) under reduced pressure (<1 mbar) removes residual solvents and moisture [11] [15]. This final step is crucial for achieving the low water content required for high-performance ionic liquid applications.

Alternative Synthesis Routes

Several alternative synthetic approaches have been developed to access trihexyltetradecylphosphonium chloride and related phosphonium salts, offering advantages in specific applications or overcoming limitations of the conventional method.

Carbonate-based ionic liquid synthesis (CBILS) represents a waste-free alternative that eliminates halide contamination [16] [17]. This method involves the use of carbonic acid esters as quaternization reagents, producing phosphonium methylcarbonate intermediates that can be subsequently converted to chloride salts through treatment with hydrochloric acid. The CBILS process offers superior atom economy and reduced environmental impact compared to conventional halide-based routes.

Electrochemical synthesis provides an alternative oxidative approach for quaternary phosphonium salt formation [18] [19]. This method involves the electrochemical oxidation of tertiary phosphines in the presence of alkyl halides, enabling synthesis under milder conditions with potentially higher selectivity.

Metathesis reactions from other phosphonium salts offer flexibility in anion selection [20]. Trihexyltetradecylphosphonium bromide or iodide can be converted to the chloride salt through anion exchange using chloride sources such as sodium chloride or tetrabutylammonium chloride in polar solvents.

Microwave-assisted synthesis has shown promise for accelerating phosphonium salt formation [10]. This approach reduces reaction times from hours to minutes while maintaining high yields and purities. The rapid heating achievable with microwave irradiation can overcome kinetic barriers while minimizing thermal decomposition.

Photocatalytic approaches utilizing organothianthrenium salts and tertiary phosphines have been reported for selective quaternary phosphonium salt synthesis [18]. These methods operate under mild conditions and demonstrate broad functional group compatibility.

Scale-up Considerations for Industrial Production

The transition from laboratory-scale synthesis to industrial production of trihexyltetradecylphosphonium chloride requires careful consideration of multiple engineering and economic factors [21] [22] [23].

Heat management becomes critical at larger scales due to the highly exothermic nature of the quaternization reaction [9]. Industrial reactors require sophisticated temperature control systems including heat exchangers and cooling coils to maintain optimal reaction temperatures while preventing hot spots that could lead to product degradation.

Continuous flow processing offers advantages over batch operations for large-scale production [16] [23]. Flow reactors provide better heat and mass transfer, more consistent product quality, and enhanced safety through reduced inventory of reactive materials. The residence time in continuous systems can be optimized to achieve complete conversion while minimizing side reactions.

Solvent recovery and recycling significantly impacts the economics of industrial production [9] [23]. Distillation systems must be designed to recover and purify solvents for reuse, with particular attention to preventing cross-contamination that could affect product quality.

Quality control systems must be implemented throughout the production process to ensure consistent product specifications [21] [24]. Real-time monitoring using techniques such as online NMR or infrared spectroscopy enables immediate detection and correction of process deviations.

Environmental considerations include minimization of waste streams and emissions [21] [16]. The implementation of green chemistry principles, such as the CBILS process, can significantly reduce environmental impact while maintaining product quality and economic viability.

Safety systems for industrial production must address the handling of large quantities of reactive phosphines and alkyl halides [21]. This includes inert atmosphere maintenance, fire suppression systems, and emergency containment procedures.

Economic optimization involves balancing yield, purity, and production costs [21] [24]. Multi-objective optimization algorithms have been employed to identify optimal operating conditions that maximize yield while minimizing environmental impact and production costs.

Quality Control Parameters

Comprehensive quality control programs are essential for ensuring consistent product quality and meeting stringent specifications for high-performance applications [15] [25] [26].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and purity assessment [27]. ¹H NMR verifies the presence and integration ratios of all alkyl chains, while ³¹P NMR confirms the phosphorus environment with characteristic chemical shifts around 32-35 ppm for quaternary phosphonium salts [11].

Mass spectrometry enables precise molecular weight determination and detection of impurities [15]. High-resolution mass spectrometry can identify trace contaminants and confirm the molecular formula, with the expected molecular ion peak at m/z 519.31 for the chloride salt.

Water content determination is critical for ionic liquid applications where moisture can significantly impact performance [27] [17]. Karl Fischer titration provides accurate quantification of water content, with specifications typically requiring levels below 50 ppm for high-performance applications.

Halide purity analysis ensures the correct anionic composition [15] [26]. Ion chromatography or argentometric titration can quantify chloride content and detect other halide impurities that might affect product performance.

Thermal analysis including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) characterizes thermal stability and phase transitions [20] [25]. These measurements are essential for determining operating temperature limits and storage stability.

Elemental analysis provides verification of the overall composition and can detect inorganic impurities [15] [25]. Carbon, hydrogen, nitrogen, and phosphorus content should match theoretical values within ±0.4% for high-purity materials.

Physical property measurements including density, viscosity, and conductivity provide functional specifications relevant to end-use applications [28] [29]. These properties are sensitive to impurities and can serve as quality indicators for batch-to-batch consistency.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317 (28.57%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (30.36%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H400 (30.36%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (30.36%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Environmental Hazard